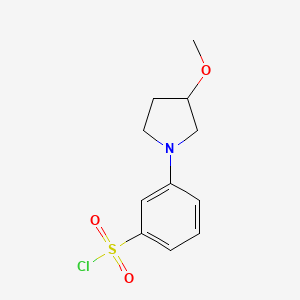
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride
Cat. No. B8452959
Key on ui cas rn:
947498-85-3
M. Wt: 275.75 g/mol
InChI Key: NEDNODJSBGNBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696229B2
Procedure details


Into a 250 mL round bottom flask was placed a solution of lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate (12 g, 29.15 mmol) in dichloromethane (100 mL). To the above was added NCS (4.48 g, 33.56 mmol) in several batches, while cooling to a temperature of 0° C. over a time period of 10 minutes. The resulting solution was allowed to react, with stirring, for 15 minutes while the temperature was maintained at 0° C. in a bath of H2O/ice, then the ice bath was removed and the solution was allowed to react for an additional 25 minutes at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether 5=1:1). The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine. The mixture was dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system. This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil.
Name
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
Quantity
12 g
Type
reactant
Reaction Step One


[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([S:14]([O-:16])=[O:15])[CH:11]=[CH:12][CH:13]=2)[CH2:4]1.[Li+].C1C(=O)N([Cl:25])C(=O)C1.CN1CCC2C(=C(N)C=CC=2)C1>ClCCl>[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([S:14]([Cl:25])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=2)[CH2:4]1 |f:0.1|
|
Inputs


Step One
|
Name
|
lithium 3-(3-methoxypyrrolidin-1-yl)benzenesulfinate
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1CN(CC1)C=1C=C(C=CC1)S(=O)[O-].[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.48 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Step Three
[Compound]
|
Name
|
H2O ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC2=C(C=CC=C2CC1)N
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring, for 15 minutes while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 250 mL round bottom flask was placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for an additional 25 minutes at room temperature
|
|
Duration
|
25 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed 2 times with 50 mL of NaHSO3 and 2 times with 50 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting through a column with a 2:3 ethyl acetate/petroleum ether solvent system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 6.6 g (82.5%) of 3-(3-methoxypyrrolidin-1-yl)benzene-1-sulfonyl chloride as yellow oil
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1CN(CC1)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
